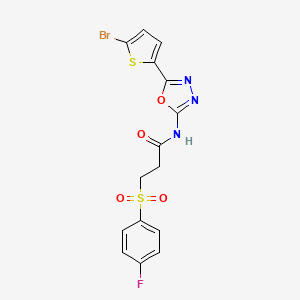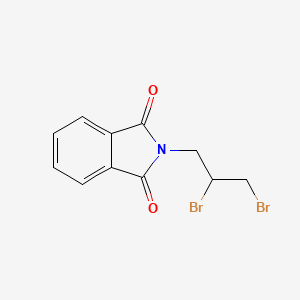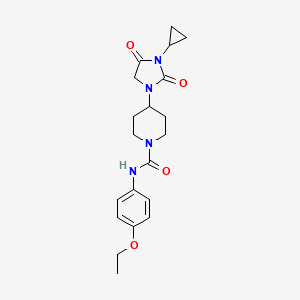![molecular formula C24H25N5O3 B2840239 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-84-7](/img/no-structure.png)
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound , a complex pyrimidopurinedione derivative, has been a subject of research primarily in the field of organic chemistry, focusing on its synthesis and structural analysis. A study by (Simo, Rybár, & Alföldi, 1998) detailed the synthesis of related compounds, highlighting the methods of intramolecular alkylation. Similarly, (Li et al., 2005) explored the structural characteristics of trifluoromethyl-substituted derivatives, providing insights into the molecular configuration of these complex molecules.
Pharmacological Research
In pharmacological contexts, these compounds have been investigated for their potential therapeutic applications. For example, (Jurczyk et al., 2004) examined derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione for their affinity towards certain receptor types, indicating their potential in drug development for neurological conditions. Another study by (Koch et al., 2013) focused on tetrahydropyrimido[2,1-f]purinediones as potential treatments for neurodegenerative diseases, highlighting their interactions with adenosine receptors and monoamine oxidases.
Chemical Properties and Reactions
Research on pyrimidopurinediones also includes studies on their chemical properties and reactions. The work by (Armarego & Reece, 1976) discussed the methylation and reduction of purines, providing a foundational understanding of their chemical behavior. Moreover, (Shorunov et al., 2018) explored the unusual photochemistry of a highly reactive pyrimidinedione, further expanding our knowledge of their reactivity under different conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate to form 4-phenoxychalcone, which is then reacted with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate to form the desired product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "ethyl acetoacetate", "1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 4-phenoxychalcone.", "Step 2: Reaction of 4-phenoxychalcone with 1-methyl-3-propyl-6,7-dihydro-1H-purine-2,4-dione in the presence of ammonium acetate as a catalyst to form the desired product, 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
873076-84-7 |
Molekularformel |
C24H25N5O3 |
Molekulargewicht |
431.496 |
IUPAC-Name |
1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3 |
InChI-Schlüssel |
FMHCCAFNZRYXHS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)
![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)
![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)
![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)